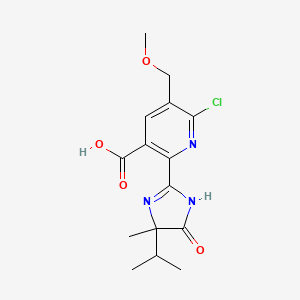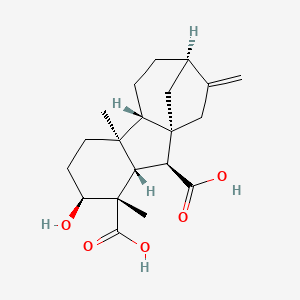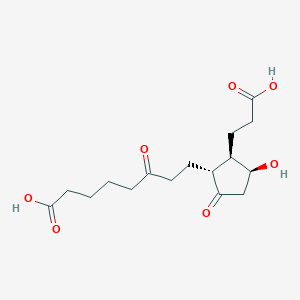![molecular formula C12H9NO4S B566091 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-78-0](/img/structure/B566091.png)
2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid” is a chemical compound with the molecular formula C12H9NO4S . It has a molecular weight of 263.27 .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid” is 263.27 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
A variety of thiazolecarboxylic acid derivatives, including those similar in structure to 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, have been synthesized and evaluated for their chemical properties. For instance, Dovlatyan et al. (2004) explored the acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid to produce a range of derivatives with potential for further chemical transformations (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Similarly, Mathieu et al. (2015) reported on the synthesis of constrained heterocyclic γ-amino acids centered around a thiazole ring, demonstrating a versatile chemical route for producing orthogonally protected derivatives (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Biological Activities
Research into the biological activities of thiazolecarboxylic acid derivatives has uncovered their potential in addressing various agricultural and medical challenges. Fengyun et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which demonstrated significant fungicidal and antiviral activities, suggesting their applicability in the development of new agents for fungi and virus control (Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).
Material Science and Luminescence
In the field of material science, thiazolecarboxylic acid derivatives have been investigated for their potential in creating new materials. Tanaka et al. (2015) developed a method for preparing fluorescent materials from biomass-derived furfural and natural amino acid cysteine, leading to the synthesis of 2-furylthiazole-4-carboxylic acid methyl ester. This compound showed strong photoluminescence, indicating its potential for use in the development of new fluorescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Environmental Applications
Moreover, thiazolecarboxylic acid derivatives have been explored for environmental applications, such as pollutant removal. Zhao et al. (2017) constructed metal-organic frameworks (MOFs) using a thiophene-functionalized dicarboxylic acid for luminescence sensing and pesticide removal. These MOFs demonstrated high selectivity and sensitivity towards environmental contaminants, including Hg(II), Cu(II), and Cr(VI), showcasing their utility in environmental monitoring and remediation efforts (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
properties
IUPAC Name |
2-[(4-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)8-3-1-7(2-4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGKCMFBRKZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)



![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)


